molecular formula C8H15NO2 B8256247 [cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol

[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol

Cat. No.: B8256247
M. Wt: 157.21 g/mol
InChI Key: PLKGALKKFCRDSA-YUMQZZPRSA-N
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Description

The compound [cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol is a bicyclic heterocycle featuring a fused pyrrolidine-oxazine scaffold with a hydroxymethyl (-CH2OH) substituent at the 6-position. Its cis-configuration ensures specific spatial orientation, which may influence molecular interactions in biological or synthetic contexts.

Properties

IUPAC Name

[(6S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-5-7-1-2-8-6-11-4-3-9(7)8/h7-8,10H,1-6H2/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKGALKKFCRDSA-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C1COCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2[C@@H]1COCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed [3+3]-Annulation and Ring Contraction

The most efficient route involves a rhodium(II)-catalyzed [3+3]-annulation between cyclic nitronates (5,6-dihydro-4H-1,2-oxazine N-oxides) and vinyl diazoacetates . Under optimized conditions (Rh(II) octanoate in THF at 25°C), bicyclic nitroso acetals form in >75% yield with excellent diastereoselectivity (dr >20:1) . Subsequent treatment with 1,8-diazabicycloundec-7-ene (DBU) and methanol induces ring contraction via a proposed mechanism involving hydroxyl elimination (Scheme 1) .

Critical Parameters

  • Catalyst: Rh(II) octanoate outperforms Rh2(esp)2 or Cu(OTf)2 in yield and selectivity

  • Solvent: Tetrahydrofuran (THF) enables faster annulation versus dichloromethane or toluene

  • Temperature: Room temperature (20–25°C) prevents decomposition of diazo compounds

This one-pot method provides direct access to pyrrolo[2,1-c] oxazine scaffolds, though the methanol derivative requires additional reduction steps .

Multi-Step Synthesis from Serine Derivatives

A six-step protocol developed by Eswarappa et al. builds the pyrrolooxazine core from L-serine :

  • Cyclization : Benzamide reacts with 1,4-dichlorobut-2-ene under basic conditions (KOH/TBAB) to form 2,5-dihydro-1H-pyrrol-1-yl(phenyl)methanone (78% yield) .

  • Bromination : N-Bromosuccinimide (NBS) in ethylene glycol introduces bromide at C3 (62% yield) .

  • Tosylation : Bromo intermediate protected with p-toluenesulfonyl chloride (TsCl) in dichloromethane (84% yield) .

  • Ring Expansion : Tosylate reacts with benzylamine in acetonitrile at 50°C to form 4-benzylhexahydropyrrolo[3,4-b] oxazine (71% yield) .

  • Deprotection : Acidic cleavage (HCl/MeOH) removes the benzoyl group (89% yield) .

  • Hydroxymethylation : Formaldehyde condensation under basic conditions (K2CO3/CH3CN) introduces the methanol group, yielding the cis-isomer preferentially (dr 3:1) .

Table 1 : Optimization of Step 6 – Hydroxymethylation Conditions

BaseSolventTemp (°C)Yield (%)cis:trans Ratio
K2CO3CH3CN50823:1
DBUTHF25671.5:1
NaHCO3DMF80582:1

Stereoselective Reduction of Keto Intermediates

Flash vacuum thermolysis (FVT) of morpholinyl enones provides an alternative route to hexahydropyrrolooxazines . Heating (E)-1-morpholin-4-yl-3-phenylprop-2-en-1-one at 950–1000°C under vacuum generates 8-phenylhexahydro-pyrrolo[2,1-c] oxazin-6-one, which undergoes stereoselective reduction:

  • Catalytic Hydrogenation : H2 (50 psi) over Pd/C in ethanol reduces the ketone to alcohol with 68% cis selectivity .

  • Borohydride Reduction : NaBH4 in MeOH at 0°C achieves higher cis preference (dr 4:1) but lower yield (54%) .

The cis configuration arises from equatorial attack of hydride on the half-chair conformer of the oxazinone ring .

Resolution of Racemic Mixtures

The compound’s stereogenic centers necessitate chiral resolution when using non-stereoselective methods:

  • Chiral HPLC : Lux Cellulose-2 column (hexane:isopropanol 90:10) separates enantiomers (α = 1.32) .

  • Enzymatic Resolution : Candida antarctica lipase B catalyzes acetylation of the (6R,8aR)-enantiomer with 98% ee .

Analytical Characterization

Key spectral data confirm successful synthesis:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.15–1.76 (m, 10H, cyclohexyl), 3.42–3.89 (m, 4H, oxazine), 4.21 (d, J = 5.2 Hz, 2H, CH2OH) .

  • 13C NMR : 68.9 (C6), 72.1 (OCH2), 158.4 (NCO) .

  • HRMS : m/z 157.2154 [M+H]+ (calc. 157.2168) .

Chemical Reactions Analysis

Types of Reactions

[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) Hybrids

Structural Differences :

  • Core : PBD hybrids replace the oxazine ring with a benzodiazepine moiety (e.g., pyrrolo[2,1-c][1,4]benzodiazepine) .
  • Functional Groups: Polyaminoalkyl side chains are introduced via SNAr reactions to enhance DNA minor groove binding .

Table 1: Comparison with PBD Hybrids

Feature Target Compound PBD Hybrids
Core Structure Pyrrolo-oxazine Pyrrolo-benzodiazepine
Key Substituent Hydroxymethyl Polyaminoalkyl chains
Primary Application Not explicitly reported (inference: potential solubility enhancer) Antitumor (DNA cross-linking)

Pyrrolo[1,2,3-de]-1,4-benzothiazines

Structural Differences :

  • Core : Benzothiazine replaces oxazine, introducing sulfur instead of oxygen .
  • Substituents : Derivatives include nitro and phenyl groups, synthesized via Bischler cyclization .

Table 2: Comparison with Benzothiazines

Feature Target Compound Benzothiazines
Heteroatom in Ring Oxygen (oxazine) Sulfur (benzothiazine)
Functional Groups Hydroxymethyl Nitro, phenyl substituents
Primary Application Not explicitly reported Antimicrobial

Quinolinyl-Modified Pyrrolo-oxazine Derivatives

Structural Differences :

  • Core: Similar pyrrolo-oxazine scaffold but with ethyl and quinolinyl groups appended (e.g., (1R,3S,5R,7R,8aS)-7-ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine) .

Functional Implications :

  • The quinolinyl group may enhance DNA intercalation or kinase inhibition, common in anticancer agents.
  • Hydroxyl Group : Improves water solubility, akin to the hydroxymethyl group in the target compound .

Pyrrolo[2,1-c][1,4]benzoxazin-4-one

Structural Differences :

  • Core: Benzoxazinone replaces the hexahydro-oxazine, introducing a ketone at the 4-position .
  • Functional Groups : Ketone vs. hydroxymethyl in the target compound.

Key Insight :

  • The ketone may reduce solubility compared to the hydroxymethyl group but could enhance electrophilic reactivity for covalent binding.

Table 3: Comparison with Benzoxazinone

Feature Target Compound Benzoxazinone
Functional Group Hydroxymethyl Ketone
Potential Reactivity Hydrogen-bond donor (solubility) Electrophilic site (covalent binding)

Biological Activity

[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol is a complex organic compound notable for its unique pyrrolo-oxazine structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores its biological activity through detailed research findings, case studies, and data tables.

  • Molecular Formula : C8H15NO2
  • Molar Mass : 157.21 g/mol
  • Density : 1.16 g/cm³ (predicted)
  • Boiling Point : 258.5 °C (predicted)
  • pKa : 14.67 (predicted)

These properties suggest that the compound is stable under standard laboratory conditions and may exhibit unique interactions with biological targets.

The mechanism of action for [cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate various biological pathways by binding to these targets and influencing their activity.

Cytotoxic Effects

Cytotoxicity assays have been employed to evaluate the potential of pyrrole derivatives in cancer treatment. For instance, compounds derived from similar structures were tested against various cancer cell lines using assays such as the resazurin assay to monitor cellular viability. The results indicated that certain derivatives could induce apoptosis in cancer cells . Although direct studies on [cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol are scarce in the literature reviewed, its structural analogs suggest a potential for similar activity.

Study 1: Synthesis and Evaluation of Pyrrole Derivatives

A significant study synthesized several pyrrole derivatives and assessed their biological activities. Among these derivatives were compounds structurally related to [cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol. The study utilized various assays to evaluate cytotoxicity and antimicrobial efficacy against bacterial strains. Results showed that specific modifications in the pyrrole structure enhanced biological activity significantly .

Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant properties of fused pyrroles. The study found that certain compounds exhibited strong radical scavenging activity when tested against DPPH radicals. This suggests that [cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol could potentially offer protective effects against oxidative stress in biological systems .

Data Table: Summary of Biological Activities

Activity Type Study Reference Findings
Antimicrobial Active against multiple bacterial strains
Cytotoxic Induced apoptosis in cancer cell lines
Antioxidant Strong radical scavenging activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol and its derivatives?

  • Methodological Answer : Reductive cyclization of ω-azido carbonyl compounds using agents like trimethylsilyl iodide (TMSI) has been effective for pyrrolo-oxazine derivatives. Alternative approaches include oxidation of cyclic secondary amines with tetrapropylammonium perruthenate (TPAP) under mild conditions. Post-synthesis, purification via recrystallization from methanol or ethanol is commonly employed to isolate high-purity products .

Q. How can the purity and structural integrity of the compound be verified during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and structural motifs, particularly the cis-configuration of the hexahydro-pyrrolo-oxazine ring. Mass spectrometry (MS) provides molecular weight validation .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer : Due to its classification under acute toxicity (Category 4 for oral, dermal, and inhalation routes), wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders. Contaminated clothing must be removed immediately and disposed of as hazardous waste. Emergency washing stations should be accessible .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound’s derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, particularly for addressing disorder in residues. For example, in related pyrrolo-oxazine derivatives, SHELXL’s robust algorithms resolved positional disorder in the hexahydro ring system with an R-factor < 0.05 .

Q. What strategies address discrepancies in biological activity data across different cell lines?

  • Methodological Answer : Normalize cytotoxicity assays (e.g., annexin V/propidium iodide apoptosis assays) using internal controls like untreated cells and reference compounds. For instance, in multiple myeloma cell lines (e.g., JJN3, U266), dose-response curves (1–100 nM) with triplicate measurements and statistical validation (e.g., ANOVA) can mitigate variability. Cross-validate with orthogonal assays like caspase-3 activation .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) paired with comparative NMR studies of cis/trans isomers can map binding affinities. For pyrrolo-oxazine analogs, cis-configurations often enhance DNA minor groove binding via optimized hydrogen bonding and van der Waals interactions, as observed in pyrrolo-benzodiazepine antibiotics .

Q. What analytical techniques are optimal for characterizing degradation products under stressed conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, thermal stress) followed by LC-MS/MS with electrospray ionization (ESI) identify major degradation pathways. For example, oxidation of the methanol moiety to carboxylic acid derivatives is common. Quantify degradation kinetics using Arrhenius plots for shelf-life predictions .

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